molecular formula C8H11NO3 B2859957 4-Tert-butyl-1,2-oxazole-3-carboxylic acid CAS No. 1783326-15-7

4-Tert-butyl-1,2-oxazole-3-carboxylic acid

Cat. No.: B2859957
CAS No.: 1783326-15-7
M. Wt: 169.18
InChI Key: FFDTXTUPVZAUAU-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl isocyanide with ethyl 2-bromoacetate, followed by cyclization and subsequent hydrolysis to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

4-Tert-butyl-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Tert-butyl-1,2-oxazole-5-carboxylic acid
  • 4-Tert-butyl-1,2-oxazole-3-methanol
  • 4-Tert-butyl-1,2-oxazole-3-acetic acid

Uniqueness: 4-Tert-butyl-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

4-tert-butyl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)5-4-12-9-6(5)7(10)11/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDTXTUPVZAUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CON=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783326-15-7
Record name 4-tert-butyl-1,2-oxazole-3-carboxylic acid
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